5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-20-14-23(2)18(13-19(20)24)21(25)22-15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLUHFYAKJNVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Attachment of the Phenoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxyphenyl halide reacts with the dihydropyridine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative like an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine derivative.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
- Antihypertensive Effects : Research indicates that derivatives of dihydropyridines can effectively lower blood pressure by acting as calcium channel blockers. This mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance .
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in various biological systems. This property is crucial for protecting cells from damage associated with chronic diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle progression and enhancement of pro-apoptotic signals .
Case Studies
Several studies have investigated the applications of this compound in various fields:
Antihypertensive Study
A study published in a peer-reviewed journal evaluated the antihypertensive effects of a series of dihydropyridine derivatives, including 5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide. The results showed significant reductions in systolic and diastolic blood pressure in hypertensive animal models, supporting its use as a potential therapeutic agent for hypertension .
Antioxidant Activity Assessment
In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide. The findings suggest its potential for use in conditions characterized by oxidative damage, such as neurodegenerative diseases .
Anticancer Research
A recent investigation focused on the anticancer properties of this compound against various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study concluded that further development could lead to novel cancer therapies based on this compound .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation, reduced cardiac workload, and decreased blood pressure, making it a potential candidate for treating hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Impact of N-Methylation at Position 1
The introduction of a methyl group at the 1-position of the dihydropyridine ring (as seen in the target compound) was evaluated in an analog study. Compared to the non-methylated parent compound, this modification resulted in a fourfold reduction in activity, suggesting that methylation may sterically hinder binding or alter electronic properties critical for target engagement .
Substitution at the Carboxamide Position
Replacement of a Cbz-Leu group with 4-phenoxyphenyl sulfonamide in a related compound led to a tenfold increase in activity compared to the original lead. This enhancement was attributed to improved interactions with aromatic residues (e.g., Trp184) and extended hydrophobic contacts (e.g., Tyr67) in the target protein’s active site . The target compound features a 4-phenoxyphenyl carboxamide group instead of a sulfonamide, which may reduce potency relative to the sulfonamide analog but still retain significant activity due to preserved aromatic stacking interactions.
Variations at the 5-Position (Ethoxy vs. Other Substituents)
The ethoxy group at position 5 distinguishes the target compound from analogs like 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide, which substitutes ethoxy with a 4-fluorobenzyloxy group . While direct activity data for the latter are unavailable, the presence of fluorinated aromatic groups often enhances metabolic stability and binding affinity, suggesting that further optimization at this position could be explored.
Data Table: Key Structural Comparisons and Activity
Mechanistic Insights from Structural Interactions
- Aromatic Interactions: The 4-phenoxyphenyl group in the target compound facilitates π-π stacking with Trp184 and hydrophobic interactions with Tyr67, mimicking the enhanced activity observed in sulfonamide derivatives .
- Steric Effects: The 1-methyl group may reduce conformational flexibility or block access to a subpocket in the active site, partially counteracting gains from the 4-phenoxyphenyl substitution .
Biological Activity
5-Ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.41 g/mol
The compound features a dihydropyridine core substituted with an ethoxy group and a phenoxyphenyl moiety, which are crucial for its biological activity.
The biological activity of this compound primarily involves:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may inhibit voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that this compound could induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Calcium Channel Inhibition | 10.5 | |
| Antioxidant Activity (DPPH Assay) | 25.0 | |
| Cytotoxicity against HeLa Cells | 15.0 |
Study 1: Anticancer Activity
In a study examining the anticancer properties of various dihydropyridine derivatives, this compound was tested against HeLa cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent.
Study 2: Cardiovascular Effects
Another study focused on the cardiovascular effects of this compound in hypertensive rat models. The administration of the compound resulted in a notable decrease in systolic blood pressure and heart rate variability, suggesting its efficacy as a calcium channel blocker.
Research Findings
Recent research has highlighted the compound's dual role as both an antihypertensive agent and an antioxidant. The antioxidant activity was assessed using the DPPH assay, where it exhibited an IC50 value of 25 µM, indicating moderate effectiveness in scavenging free radicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, cyclization, and coupling reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps, while catalysts like DBU improve cyclization efficiency. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization requires iterative adjustments of solvent polarity, stoichiometry, and reaction time .
- Key Parameters : Monitor intermediates via TLC/HPLC and confirm purity using spectroscopic methods (¹H/¹³C NMR, FTIR) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethoxy group at C5, phenoxyphenyl at N-position).
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. How does the electronic nature of substituents (e.g., ethoxy, phenoxyphenyl) affect the compound’s stability and reactivity?
- Methodology : Perform Hammett analysis or DFT calculations to evaluate electron-withdrawing/donating effects. The ethoxy group increases electron density at C5, potentially enhancing electrophilic substitution reactivity. The phenoxyphenyl moiety may stabilize the dihydropyridine ring via resonance .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize synthesis conditions while minimizing resource use?
- Methodology : Apply factorial designs (e.g., Box-Behnken, Central Composite) to test variables like solvent polarity, temperature, and catalyst loading. Use response surface models to identify optimal conditions. For example, a 3-factor DoE reduced reaction steps for ethyl 6-(2-methoxyphenyl)-4-oxo-tetrahydropyrimidine-5-carboxylate by 20% while maintaining >85% yield .
- Contradiction Management : If conflicting data arise (e.g., solvent effects in different studies), use ANOVA to isolate significant factors and validate via replicate runs .
Q. What computational strategies predict the compound’s bioactivity and guide target identification?
- Methodology :
- Molecular Docking : Screen against targets like calcium channels (inspired by 1,4-dihydropyridine modulators ).
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. For example, substituents at C5 and N-position significantly influence binding affinity in dihydropyridines .
Q. How do in vitro and in vivo models differ in assessing the compound’s pharmacokinetics and toxicity?
- Methodology :
- In Vitro : Microsomal stability assays (CYP450 metabolism), Caco-2 permeability.
- In Vivo : Rodent PK studies to determine bioavailability and half-life.
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Pool data from multiple studies (e.g., antibacterial vs. calcium modulatory effects ) and adjust for variables like assay conditions (pH, cell lines).
- Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) and compare activity profiles. For example, fluorophenyl analogs of dihydropyridines showed enhanced target specificity in receptor binding assays .
Methodological Notes
- Synthesis Optimization : Prioritize reaction steps with the lowest atom economy for DoE-based refinement .
- Data Reproducibility : Use reference compounds (e.g., nifedipine for calcium channel assays) to calibrate experimental systems .
- Toxicity Mitigation : Substitute labile groups (e.g., ester to amide) to reduce metabolic instability observed in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
